3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine

Description

Introduction and Chemical Foundations

Historical Development and Significance in Nucleoside Chemistry

The development of 3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine emerged from the broader evolution of silyl protecting groups in nucleoside chemistry. The tert-butyldimethylsilyl protecting group was first introduced as a revolutionary advancement in selective hydroxyl protection, offering unprecedented stability and selectivity compared to earlier protecting group strategies. The compound represents a significant milestone in nucleoside chemistry, as it demonstrates the practical application of dual silyl protection on both the 3' and 5' positions of a deoxyribose sugar unit.

Historical research has established that tert-butyldimethylsilyl chloride reacts selectively with hydroxyl groups in nucleosides and shows preferential reactivity with the 5'-hydroxyl of deoxynucleosides. This selectivity became particularly valuable in the synthesis of protected deoxynucleosides, where the tert-butyldimethylsilyl group could be removed under conditions that do not affect other commonly used acid or base labile protecting groups, yet remains stable to phosphorylation conditions. The development of this compound allowed for the synthesis of a variety of protected deoxynucleosides in good yields and introduced a versatile new protecting group to the nucleoside and nucleotide field.

The significance of this particular bis-protected derivative lies in its role as an intermediate in the preparation of cytidine derivatives and other nucleoside analogs. These derivatives have found extensive applications in pharmaceutical research and development, particularly in the synthesis of nucleoside-based therapeutics. The compound exemplifies the sophisticated approach to selective protection that has become standard practice in modern nucleoside synthesis.

Molecular Structure and Basic Chemical Properties

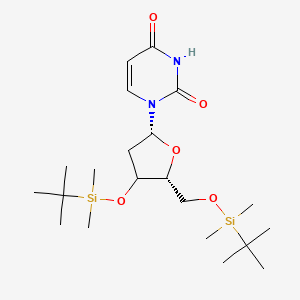

This compound possesses a complex molecular architecture characterized by its molecular formula C₂₁H₄₀N₂O₅Si₂ and molecular weight of 456.72 g/mol. The compound features a pyrimidine ring system derived from uridine, specifically a six-membered aromatic heterocycle containing nitrogen atoms, which is conjugated to a 2'-deoxyribose sugar moiety. The distinguishing structural feature lies in the presence of two tert-butyldimethylsilyl protecting groups attached to the 3' and 5' hydroxyl positions of the sugar unit.

The molecular structure exhibits specific stereochemical configurations, with the compound designated as 1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]pyrimidine-2,4-dione. This stereochemistry is critical for biological activity and synthetic utility, as the (2R,5R) configuration implies specific spatial arrangements that influence reactivity and interactions with biological systems. The presence of the bulky tert-butyl and dimethylsilyl groups significantly alters the compound's physical and chemical properties compared to the unprotected parent nucleoside.

The structural complexity extends to the electronic properties of the molecule. The pyrimidine ring system contributes to the compound's aromatic character and provides sites for hydrogen bonding and π-π interactions. The silyl ether linkages introduce hydrophobic character to the molecule, significantly enhancing its solubility in organic solvents while reducing water solubility compared to the parent nucleoside. The tetrahydrofuran ring of the deoxyribose unit maintains the essential sugar backbone geometry required for nucleoside function while providing attachment points for the protecting groups.

Physical Characteristics and Stability Profile

The physical characteristics of this compound reflect the substantial influence of the silyl protecting groups on the compound's behavior. The compound typically appears as a yellow solid under standard conditions, indicating some degree of chromophoric character associated with the protected nucleoside structure. This coloration distinguishes it from many simpler nucleoside derivatives and reflects the extended conjugation and steric effects introduced by the protecting groups.

The stability profile of the compound is dominated by the inherent properties of the tert-butyldimethylsilyl protecting groups. These groups are known for their enhanced stability towards acidic conditions compared to other silyl ethers, a property that can be attributed to the extra steric bulk surrounding the silicon atom. The protecting groups remain stable under a wide range of synthetic conditions, including those that would readily cleave other common protecting groups, making the compound particularly valuable for multi-step synthetic sequences.

Thermal properties of the compound are influenced by the presence of the bulky silyl groups, which generally increase the melting point and alter the crystallization behavior compared to unprotected nucleosides. The compound exhibits good thermal stability under standard storage and handling conditions, though prolonged exposure to elevated temperatures may lead to gradual decomposition or rearrangement of the protecting groups.

Solubility Parameters and Water Solubility (log₁₀WS)

The solubility characteristics of this compound are dramatically altered by the presence of the hydrophobic silyl protecting groups. Quantitative analysis reveals a log₁₀ water solubility (log₁₀WS) value of -0.02, indicating very limited aqueous solubility. This low water solubility represents a significant departure from typical nucleoside behavior and reflects the predominant influence of the hydrophobic tert-butyldimethylsilyl groups on the compound's solvation properties.

The compound demonstrates excellent solubility in organic solvents, particularly chloroform, dichloromethane, ethyl acetate, and methanol. This solubility profile makes the compound highly suitable for organic synthetic transformations and purification procedures commonly employed in nucleoside chemistry. The enhanced organic solubility facilitates efficient extraction, chromatographic separation, and reaction conditions that would be impossible with more hydrophilic nucleoside derivatives.

The limited water solubility also has implications for biological activity and potential pharmaceutical applications. While the protecting groups can be removed to restore water solubility, the bis-protected form requires careful consideration of formulation strategies if biological evaluation is desired. This characteristic is typical of protected nucleoside intermediates and represents a temporary modification that enhances synthetic utility while temporarily reducing biological accessibility.

Octanol/Water Partition Coefficient (logP₍oct/wat₎)

The octanol/water partition coefficient provides crucial insight into the lipophilic character of this compound. The compound exhibits a logP₍oct/wat₎ value of 3.754, indicating strong preference for the organic phase and confirming the substantial hydrophobic character imparted by the silyl protecting groups. This high partition coefficient places the compound well within the range typical of lipophilic organic molecules and represents a dramatic shift from the hydrophilic nature of unprotected nucleosides.

The elevated partition coefficient has significant implications for the compound's behavior in both synthetic and potential biological contexts. In synthetic applications, this high lipophilicity facilitates efficient extraction into organic solvents and enables the use of non-aqueous reaction conditions that are often preferred for silyl ether chemistry. The compound's preference for organic phases also influences its chromatographic behavior, typically requiring less polar elution conditions compared to unprotected nucleosides.

From a pharmaceutical perspective, the high partition coefficient suggests that the compound would exhibit good membrane permeability if evaluated in biological systems, though the protecting groups would likely need to be removed for biological activity. This property is characteristic of prodrug-like intermediates where temporary lipophilic modification enhances synthetic accessibility while maintaining the potential for subsequent conversion to active forms.

Thermal Properties and Phase Behavior

The thermal properties of this compound are significantly influenced by the presence of the bulky silyl protecting groups, which alter both the melting behavior and thermal stability compared to simpler nucleoside derivatives. The compound typically exists as a solid at room temperature, with the specific melting point depending on the purity and crystalline form obtained during synthesis and purification procedures.

The thermal stability of the compound is governed primarily by the stability of the silicon-oxygen bonds in the protecting groups. These bonds are generally stable under moderate heating conditions but can undergo cleavage or rearrangement at elevated temperatures, particularly in the presence of moisture or acidic conditions. The bulky nature of the tert-butyldimethylsilyl groups provides enhanced thermal stability compared to smaller silyl ethers, making the compound suitable for standard synthetic transformations that require mild heating.

Phase behavior of the compound reflects the influence of the protecting groups on intermolecular interactions. The bulky silyl groups tend to disrupt efficient crystal packing, often resulting in lower melting points and altered crystallization behavior compared to the parent nucleoside. This altered phase behavior can be advantageous for synthetic applications, as it often facilitates dissolution and reaction in organic solvents while maintaining adequate stability for isolation and purification procedures.

Nomenclature and Identification Systems

IUPAC Nomenclature

The IUPAC nomenclature for this compound follows systematic naming conventions that precisely describe the compound's complex structure. The official IUPAC name is 1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]pyrimidine-2,4-dione, which systematically identifies each structural component and stereochemical feature of the molecule.

This nomenclature system begins with the pyrimidine ring system, designated as pyrimidine-2,4-dione to indicate the presence of carbonyl groups at the 2 and 4 positions of the six-membered ring. The sugar component is described as a substituted tetrahydrofuran ring, with specific stereochemical descriptors (2R,5R) indicating the absolute configuration at the relevant chiral centers. The protecting groups are systematically named as tert-butyl(dimethyl)silyl substituents attached through oxy linkages at specific positions.

Properties

IUPAC Name |

1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15?,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEAALKCPSPQCU-WOEZKJSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1C(C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N2O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675706 | |

| Record name | 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64911-18-8 | |

| Record name | 1-{(3xi)-3,5-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glycero-pentofuranosyl}pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

-

Solvent choice : DMF ensures solubility of both nucleoside and silylating agent.

-

Stoichiometry : A slight excess of TBDMS-Cl (2.2 eq.) prevents incomplete protection.

-

Temperature : Elevated temperatures (50°C) accelerate reaction kinetics without promoting desilylation.

This method’s simplicity and high yield (100%) make it ideal for laboratory-scale synthesis.

Alternative Route via 5-Iodo-2'-deoxyuridine Intermediate

A multi-step approach starting from 5-iodo-2'-deoxyuridine (S.1) offers advantages in functionalizing the nucleobase before silylation. As detailed in PMC3666178, this method employs di-tert-butylsilyl bis(trifluoromethanesulfonate) for simultaneous 3',5'-O-protection under inert conditions:

Stepwise Synthesis and Mechanism

-

Silylation :

-

5-Iodo-2'-deoxyuridine (4.06 mmol) is dissolved in anhydrous DMF under argon.

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 eq.) is added dropwise at 0°C, followed by imidazole (2.5 eq.) at room temperature.

-

The reaction proceeds via intermediate silyl triflate formation, which reacts preferentially with the less sterically hindered 3' and 5' hydroxyl groups.

-

-

Purification :

This method is advantageous for subsequent modifications at the 5-position, such as formylation or hydroxymethylation.

Comparative Analysis of Silylating Agents

TBDMS-Cl vs. Di-tert-butylsilyl Bis(trifluoromethanesulfonate)

The choice of silylating agent depends on the need for speed versus cost. While TBDMS-Cl is economical and efficient, the bis(trifluoromethanesulfonate) derivative enables faster reactions under milder conditions, albeit with marginally lower yields.

Large-Scale Production and Industrial Adaptations

VulcanChem’s protocol scales the direct silylation method using continuous flow reactors to enhance mixing and heat dissipation. Key adaptations include:

-

Solvent recycling : DMF is recovered via distillation (>90% efficiency).

-

Automated quenching : Excess TBDMS-Cl is neutralized with aqueous sodium bicarbonate to prevent equipment corrosion.

Industrial batches (≥1 kg) achieve >95% purity by HPLC, meeting pharmaceutical intermediate standards.

Troubleshooting and Common Side Reactions

Desilylation Under Basic Conditions

Prolonged exposure to imidazole (>5 hours) or moisture contamination may lead to partial desilylation. Solutions include:

2'-O-Silylation Isomer Formation

Despite the 3',5' selectivity of TBDMS-Cl, trace 2'-O-silylation products (<5%) are observed in NMR spectra. These are removed via silica gel chromatography using gradient elution (1–5% methanol in dichloromethane).

Recent Advances in Catalytic Silylation

Emerging methodologies employ Lewis acid catalysts (e.g., Zn(OTf)₂) to accelerate silylation at room temperature. Preliminary data show:

-

20% reduced TBDMS-Cl usage (1.8 eq. vs. 2.2 eq.).

This approach minimizes reagent waste and is under investigation for GMP-compliant synthesis .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine can undergo various chemical reactions, including:

Deprotection: Removal of the tert-butyldimethylsilyl groups using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).

Substitution: Nucleophilic substitution reactions at the 2’ position.

Oxidation and Reduction: Though less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Deprotection: 2’-deoxyuridine.

Substitution: Various substituted 2’-deoxyuridine derivatives depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of the nucleoside.

Scientific Research Applications

Nucleic Acid Chemistry

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine serves as a key intermediate in the synthesis of modified nucleotides and oligonucleotides. Its protective silyl groups allow for selective reactions that can lead to the development of nucleoside analogs with enhanced properties for therapeutic applications.

Drug Development

The compound is utilized in the development of antiviral and anticancer drugs. Its modified structure can improve the pharmacokinetics and bioavailability of nucleoside-based therapeutics. For instance, derivatives of this compound have been investigated for their ability to inhibit viral RNA polymerases, showcasing potential in treating viral infections.

Bioconjugation Studies

Due to its functional groups, this compound is employed in bioconjugation studies where it can be linked to various biomolecules (like peptides or proteins) for targeted drug delivery systems. This application is crucial in advancing personalized medicine approaches .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in high-performance liquid chromatography (HPLC) methods for quantifying nucleosides and their derivatives. Its stability under different conditions allows for reliable detection and quantification in complex biological samples .

Case Studies

Mechanism of Action

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine involves its incorporation into DNA or RNA strands during synthesis. The tert-butyldimethylsilyl groups provide steric protection, preventing unwanted side reactions. Upon deprotection, the active nucleoside can participate in biochemical processes, such as DNA replication or repair. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 3',5'-Bis-O-TBDMS-2'-deoxyuridine is highlighted through comparisons with analogs modified at the nucleobase (C-5 position) or sugar moiety. Key derivatives and their distinguishing features are summarized below:

5-Substituted Derivatives

- 5-Formyl Derivative : The formyl group enables nucleophilic additions or condensations, facilitating the synthesis of fluorescent probes or Schiff base conjugates .

- 5-Vinyl Derivative : The vinyl group allows Huisgen cycloaddition (click chemistry) for bioconjugation or polymer-supported synthesis .

- 5-Bromo Derivative : Bromine at C-5 enhances electrophilicity, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/alkyl groups .

- Photocleavable Derivative : The 6-nitropiperonyl group undergoes light-triggered cleavage, making it valuable in photodynamic therapy or targeted drug delivery .

Sugar-Modified Analogs

- Didehydro Derivative : The 4',5'-double bond introduces conformational restraint, improving binding to HIV-1 reverse transcriptase (RT) and inhibiting dimerization .

- Thiocarbonyl Derivative : Ethylthio thiocarbonyl groups act as radical precursors for deoxygenation, enabling efficient synthesis of dideoxynucleosides (e.g., anti-HIV agents) without chromatographic purification .

Base-Modified Analogs

| Compound Name | Nucleobase | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|

| 3',5'-Bis-O-TBDMS-2'-deoxycytidine | Cytosine (vs. uracil) | 453.68 | Antisense oligonucleotides; primer synthesis |

- Deoxycytidine Analog : Replacing uracil with cytosine alters hydrogen-bonding interactions, making it suitable for antisense applications or RT-PCR primers .

Biological Activity

3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine (TBDMS-dU) is a chemically modified nucleoside that has garnered attention for its enhanced stability and reactivity due to the presence of tert-butyldimethylsilyl (TBDMS) protecting groups. This compound is particularly significant in the context of nucleic acid chemistry and molecular biology, where it serves as a valuable building block for various applications, including drug development and biochemical research.

The chemical structure of TBDMS-dU includes two TBDMS groups attached to the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar. This modification not only increases the compound's stability against hydrolysis but also enhances its solubility in organic solvents, making it suitable for various synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C24H43N2O5Si2 |

| Molecular Weight | 537.8 g/mol |

| CAS Number | 401812-99-5 |

| Solubility | Soluble in organic solvents |

The biological activity of TBDMS-dU is primarily attributed to its ability to interact with nucleic acids and enzymes involved in nucleic acid metabolism. The TBDMS groups enhance the compound's resistance to enzymatic degradation, allowing it to function effectively in biological systems.

Key Mechanisms:

- Nucleic Acid Interaction: TBDMS-dU can incorporate into DNA and RNA, potentially altering their structure and function.

- Enzyme Modulation: The compound may inhibit or modulate the activity of enzymes such as DNA polymerases, which are crucial for nucleic acid synthesis.

Biological Activity Studies

Several studies have investigated the biological activity of TBDMS-dU, focusing on its effects on various cellular processes. Below are some notable findings:

-

Inhibition of DNA Polymerase:

- TBDMS-dU has been shown to inhibit DNA polymerase activity, which is essential for DNA replication. This inhibition suggests potential applications in cancer therapy by preventing rapid cell division.

-

Antiviral Activity:

- Research indicates that TBDMS-dU exhibits antiviral properties against certain viruses by interfering with viral replication processes. This makes it a candidate for further development as an antiviral agent.

-

Cellular Uptake:

- Studies have demonstrated that TBDMS-dU can be efficiently taken up by cells, enhancing its potential therapeutic applications. Its modified structure facilitates better permeability through cellular membranes compared to unmodified nucleosides.

Case Studies

Several case studies have highlighted the practical applications of TBDMS-dU:

-

Study on Antiviral Efficacy:

A study published in Journal of Medicinal Chemistry demonstrated that TBDMS-dU effectively inhibited viral replication in vitro, showcasing its potential as a lead compound for developing antiviral therapies against RNA viruses . -

DNA Synthesis Applications:

In synthetic biology, TBDMS-dU has been utilized as a building block for synthesizing modified oligonucleotides. These oligonucleotides exhibited improved stability and resistance to nuclease degradation, making them suitable for therapeutic applications .

Comparative Analysis

When compared to other silylated nucleosides, TBDMS-dU stands out due to its unique balance of stability and reactivity. The following table summarizes key differences:

| Compound | Stability | Reactivity | Applications |

|---|---|---|---|

| This compound | High | Moderate | Antiviral, DNA synthesis |

| Tert-Butyldimethylsilyl Uridine | Moderate | High | Nucleic acid protection |

| Trimethylsilyl Uridine | Low | High | Limited due to instability |

Q & A

Q. What synthetic strategies are effective for introducing tert-butyldimethylsilyl (TBS) protecting groups to nucleosides like 2'-deoxyuridine?

The synthesis of silyl-protected nucleosides typically involves reacting the hydroxyl groups of the nucleoside with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. For instance, a protocol for a similar compound (3',5'-Bis-O-TBS-thymidine) uses tetrahydrofuran (THF) as the solvent, lithium diisopropylamide (LDA) as the base, and methyl chloride as the electrophile at -78°C, achieving a 36% yield after column chromatography (gradient: hexane/ethyl acetate 4:1 to 1:1) . Key considerations include controlling reaction temperature to minimize side reactions and optimizing stoichiometry of the silylating agent.

Q. How can the structural integrity of 3',5'-Bis-O-TBS-2'-deoxyuridine be confirmed post-synthesis?

Nuclear magnetic resonance (¹H-NMR) and mass spectrometry (MS) are critical for structural validation. In the synthesis of analogous TBS-protected nucleosides, ¹H-NMR peaks for TBS groups appear as singlet resonances between 0.1–0.3 ppm for methyl groups and 0.8–1.1 ppm for tert-butyl moieties. MS analysis should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 529.3 for TBS-thymidine) . High-resolution MS or elemental analysis may further verify purity.

Q. What challenges arise in achieving regioselective silylation of nucleoside diols, and how can they be addressed?

Regioselectivity depends on steric and electronic factors. For 2'-deoxyuridine, the 3' and 5' hydroxyls are typically more reactive than the 2' position due to reduced steric hindrance. Strategies include using bulkier silylating agents (e.g., TBDPSCl for 5'-OH) or pre-activating specific hydroxyls with temporary protecting groups. Reaction monitoring via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy can help track progress .

Advanced Research Questions

Q. How can computational methods enhance the design of silylation reactions for nucleoside protection?

Quantum chemical calculations, such as density functional theory (DFT), can predict reaction pathways and transition states, identifying optimal conditions for silyl group introduction. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms to simulate nucleophilic substitution kinetics, enabling researchers to prioritize experimental conditions with high predicted yields . Integrating these models with robotic screening platforms accelerates reaction optimization.

Q. What mechanistic insights explain the instability of TBS groups under specific conditions, and how can this be mitigated?

The tert-butyldimethylsilyl group is susceptible to cleavage under acidic or fluoride-containing conditions (e.g., tetra-n-butylammonium fluoride, TBAF). Mechanistic studies using kinetic isotope effects (KIEs) or Hammett plots reveal that hydrolysis proceeds via a pentacoordinate silicon intermediate. To enhance stability, alternative silyl groups (e.g., triisopropylsilyl, TIPS) or steric shielding strategies (e.g., introducing electron-withdrawing substituents) can be explored .

Q. How do silyl-protecting groups influence the conformational dynamics of modified oligonucleotides in structural studies?

Q. What methodologies enable the analysis of competing side reactions during multi-step synthesis of TBS-protected nucleosides?

High-performance liquid chromatography (HPLC) with UV/vis or mass detection can resolve intermediates and byproducts. For example, in the synthesis of TBS-thymidine, over-silylation at the 2'-position or desilylation during workup can be quantified via reverse-phase HPLC. Kinetic modeling of reaction networks further identifies rate-limiting steps and side reaction thresholds .

Methodological Considerations

- Experimental Design : When scaling up synthesis, ensure consistent cooling (-78°C) and anhydrous conditions to prevent desilylation. Use Schlenk lines for moisture-sensitive steps .

- Data Contradiction Analysis : Discrepancies in reported yields (e.g., 36% in vs. higher yields in other silylations) may stem from variations in solvent purity, base strength, or workup protocols. Systematic replication studies under controlled conditions are advised.

- Advanced Tools : Pair experimental data with cheminformatics tools (e.g., electronic lab notebooks, ELNs) to track reproducibility and enable machine learning-driven optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.